Boc-tyr-onp
Overview
Description
Boc-tyr-onp, also known as Boc-L-Tyrosine 4-nitrophenyl ester, is a compound with the molecular formula C20H22N2O7 . It has a molecular weight of 402.4 g/mol .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-tyr-onp, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The IUPAC name for Boc-tyr-onp is (4-nitrophenyl) (2 S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The Boc group in Boc-tyr-onp is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Boc-tyr-onp has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 8 .Scientific Research Applications
Peptide Synthesis
- Field : Biochemistry
- Application : “Boc-tyr-onp” is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Method : The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
- Results : The use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety in peptide synthesis has been successful in several cases .
Antioxidant Dipeptide Precursor
- Field : Biochemistry
- Application : “Boc-tyr-onp” has been used to produce an important antioxidant dipeptide precursor, BOC-Tyr-Ala .
- Method : This was achieved via a kinetically controlled enzymatic peptide synthesis reaction, catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The reaction conditions were optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h .
- Results : Under these conditions, the dipeptide yield reached 49.84% .
Environmentally Conscious Peptide Synthesis
- Field : Green Chemistry
- Application : “Boc-tyr-onp” is used in environmentally conscious peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
- Method : This technique involves solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles . The process is assisted by microwave (MW) and involves the coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results : This method provides a more environmentally balanced approach to peptide synthesis, reducing the use of organic solvents and the environmental impact associated with their disposal .
Kinetically Controlled Carboxypeptidase-Catalyzed Synthesis
- Field : Biochemistry
- Application : “Boc-tyr-onp” is used in the kinetically controlled carboxypeptidase-catalyzed synthesis of antioxidant dipeptide precursors .
- Method : This method involves the use of recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-l-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor .
- Results : Under optimized conditions, the dipeptide yield reached 49.84% .
Kinetically Controlled Carboxypeptidase-Catalyzed Synthesis
- Field : Biochemistry
- Application : “Boc-tyr-onp” is used in the kinetically controlled carboxypeptidase-catalyzed synthesis of antioxidant dipeptide precursors .
- Method : This method involves the use of recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-l-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor .
- Results : Under optimized conditions, the dipeptide yield reached 49.84% .
Environmentally Conscious Peptide Synthesis
- Field : Green Chemistry
- Application : “Boc-tyr-onp” is used in environmentally conscious peptide synthesis . This method focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
- Method : This technique involves solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles . The process is assisted by microwave (MW) and involves the coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
- Results : This method provides a more environmentally balanced approach to peptide synthesis, reducing the use of organic solvents and the environmental impact associated with their disposal .
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZMYOTFMWHX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tyr-onp | |
CAS RN |
20866-55-1 | |
Record name | t-Butyloxycarbonyltyrosine 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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